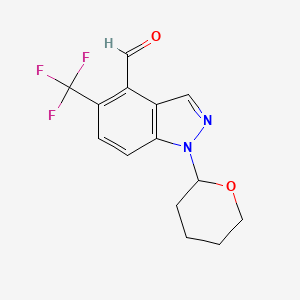
1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole-4-carbaldehyde is a complex organic compound characterized by its unique structure, which includes a tetrahydropyran ring, a trifluoromethyl group, and an indazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole-4-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment, automated reaction monitoring, and stringent quality control measures to ensure consistency and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Tetrahydro-2H-pyran-4-ylcarbonyl)piperidine
- 1-(Tetrahydro-2H-pyran-2-yl)pyrazole
- 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic acid
Uniqueness
1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole-4-carbaldehyde is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research applications .
Biologische Aktivität
1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole-4-carbaldehyde, a compound with the CAS number 2197061-68-8, has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃F₃N₂O₂ |
| Molecular Weight | 286.25 g/mol |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| InChI Key | QORUNXBAJPJHMG-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antibacterial Activity : The compound has shown potential in inhibiting the growth of certain bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA). Its mechanism may involve interference with bacterial topoisomerases, which are critical for DNA replication and transcription .
- Anticancer Properties : Some derivatives of indazole compounds have demonstrated cytotoxic effects against various cancer cell lines. The precise mechanism remains under investigation but may involve apoptosis induction and cell cycle arrest .
Research Findings
Several studies have explored the biological activities of related indazole compounds, providing insights into the potential effects of this compound.
Antimicrobial Activity
A study highlighted that certain indazole derivatives exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.008 to 0.06 μg/mL against various strains, suggesting that similar activities might be expected from our compound .
Cytotoxicity Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of related compounds on human liver cell lines (HepG2). These studies indicated that some derivatives were not toxic at concentrations that effectively inhibited bacterial growth, which is a promising aspect for therapeutic development .
Case Studies
- Case Study on Antibacterial Efficacy :
- Case Study on Anticancer Activity :
Eigenschaften
Molekularformel |
C14H13F3N2O2 |
|---|---|
Molekulargewicht |
298.26 g/mol |
IUPAC-Name |
1-(oxan-2-yl)-5-(trifluoromethyl)indazole-4-carbaldehyde |
InChI |
InChI=1S/C14H13F3N2O2/c15-14(16,17)11-4-5-12-9(10(11)8-20)7-18-19(12)13-3-1-2-6-21-13/h4-5,7-8,13H,1-3,6H2 |
InChI-Schlüssel |
MWDHXUOUWXORBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)N2C3=C(C=N2)C(=C(C=C3)C(F)(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















